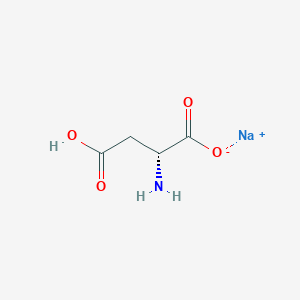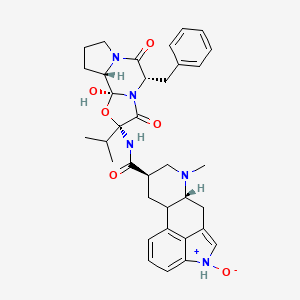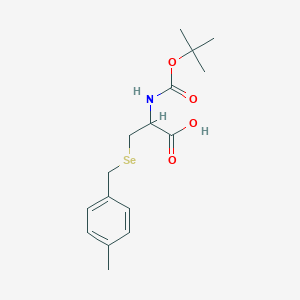
Sodium D-aspartic acid
概要
説明
Sodium D-aspartic acid is a sodium salt form of D-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. D-aspartic acid is one of the two enantiomers of aspartic acid, the other being L-aspartic acid. While L-aspartic acid is more common and involved in protein synthesis, D-aspartic acid has unique functions, particularly in the neuroendocrine system and reproductive health .
準備方法
Synthetic Routes and Reaction Conditions: Sodium D-aspartic acid can be synthesized through the racemization of L-aspartic acid. This process involves converting L-aspartic acid to D-aspartic acid using a racemase enzyme. The D-aspartic acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of aspartic acid-producing microorganisms, followed by racemization and neutralization steps. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications .
化学反応の分析
Types of Reactions: Sodium D-aspartic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetate.
Reduction: It can be reduced to form aspartate.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various reagents, including acyl chlorides and anhydrides, are used under acidic or basic conditions.
Major Products:
Oxaloacetate: Formed through oxidation.
Aspartate: Formed through reduction.
N-substituted aspartic acid derivatives: Formed through substitution reactions.
科学的研究の応用
Sodium D-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in neurotransmission and neurogenesis.
Medicine: Investigated for its potential in enhancing testosterone levels and improving reproductive health.
Industry: Used in the production of biodegradable polymers and as a chelating agent in various industrial processes
作用機序
Sodium D-aspartic acid exerts its effects primarily through its role in the neuroendocrine system. It stimulates the release of luteinizing hormone and testosterone by acting on the pituitary gland and testes. The mechanism involves the activation of specific receptors and the subsequent increase in cyclic AMP (cAMP) levels, which enhances hormone synthesis and release .
類似化合物との比較
L-aspartic acid: The L-enantiomer of aspartic acid, involved in protein synthesis.
N-methyl-D-aspartic acid: A derivative used in neuroscience research.
Aspartame: A dipeptide sweetener composed of aspartic acid and phenylalanine
Uniqueness: Sodium D-aspartic acid is unique due to its specific role in the neuroendocrine system and its ability to enhance hormone levels, which is not observed with L-aspartic acid. Its applications in reproductive health and potential therapeutic uses make it a compound of significant interest .
特性
IUPAC Name |
sodium;(2R)-2-amino-4-hydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWSHHITWMVLBX-HSHFZTNMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])N)C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1384652.png)
![5-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride](/img/structure/B1384653.png)
![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)





![4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B1384664.png)


![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)
